molecular formula C15H13Cl2NO2 B5746586 5-chloro-N-(4-chlorobenzyl)-2-methoxybenzamide

5-chloro-N-(4-chlorobenzyl)-2-methoxybenzamide

Cat. No. B5746586
M. Wt: 310.2 g/mol
InChI Key: WURLFMZTIWHHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4-chlorobenzyl)-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide class of compounds and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with 5-chloro-N-[(4-chlorophenyl)methyl]-2-methoxybenzamide, have been reported to exhibit significant antiviral properties . These compounds have shown inhibitory activity against various viruses, including influenza and Coxsackie B4 virus, by interfering with viral replication processes.

Anticancer Potential

The structural framework of indole, which is present in 5-chloro-N-[(4-chlorophenyl)methyl]-2-methoxybenzamide, is known to be a part of many pharmacologically active compounds with anticancer activities . These compounds can interact with cancer cell receptors and may induce apoptosis or inhibit cell proliferation.

Catalysis in Organic Synthesis

Compounds similar to 5-chloro-N-[(4-chlorophenyl)methyl]-2-methoxybenzamide have been used as catalysts in various organic synthesis reactions, such as Suzuki-Miyaura coupling and Heck reactions . These reactions are crucial for constructing complex organic molecules, including pharmaceuticals and polymers.

Anti-Tobacco Mosaic Virus (TMV) Activity

Research has indicated that certain compounds structurally related to 5-chloro-N-[(4-chlorophenyl)methyl]-2-methoxybenzamide have shown promising activity against the tobacco mosaic virus (TMV) . This suggests potential applications in protecting plants from viral infections.

Antimicrobial and Antibiotic Properties

The indole core, found in 5-chloro-N-[(4-chlorophenyl)methyl]-2-methoxybenzamide, is associated with antimicrobial and antibiotic effects . These compounds can be effective against a range of bacteria and fungi, contributing to new treatments for infectious diseases.

Antioxidative Effects

Indole derivatives are also known for their antioxidative properties, which can be beneficial in preventing oxidative stress-related damage in biological systems . This can have implications for treating diseases where oxidative stress is a contributing factor.

Anti-Inflammatory Applications

The anti-inflammatory activity of indole derivatives makes them candidates for the development of new anti-inflammatory drugs . They can modulate inflammatory pathways, potentially leading to treatments for chronic inflammatory conditions.

Neuroprotective Effects

Compounds with an indole structure, akin to 5-chloro-N-[(4-chlorophenyl)methyl]-2-methoxybenzamide, may offer neuroprotective benefits . They could protect neuronal cells from damage and be used in the treatment of neurodegenerative diseases.

properties

IUPAC Name

5-chloro-N-[(4-chlorophenyl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-20-14-7-6-12(17)8-13(14)15(19)18-9-10-2-4-11(16)5-3-10/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURLFMZTIWHHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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